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Compound of Interest

Compound Name: Dlin-MeOH

Cat. No.: B10856944

Introduction

Dlin-MeOH is a pioneering ionizable cationic lipid that has been instrumental in the
development of lipid nanoparticles (LNPs) for the delivery of genetic material. While largely
succeeded by derivatives such as Dlin-MC3-DMA, understanding the applications and
methodologies associated with Dlin-MeOH provides a foundational perspective for researchers
in gene therapy. These notes offer a detailed overview of Dlin-MeOH-based LNP formulations,
experimental protocols, and the underlying mechanisms of action for the delivery of nucleic
acid-based therapeutics, particularly small interfering RNA (siRNA).

Core Concepts in LNP-mediated Gene Delivery

Lipid nanoparticles are the most advanced non-viral platforms for the delivery of RNA
therapeutics.[1] These formulations typically consist of four key components:

 lonizable Cationic Lipid (e.g., Dlin-MeOH): This component is crucial for encapsulating the
negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. At acidic
pH within the endosome, the lipid becomes protonated, promoting interaction with the
endosomal membrane and subsequent disruption.

o Helper Lipid (e.g., DSPC): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine
(DSPC) contribute to the structural integrity of the nanoparticle.
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o Cholesterol: This sterol lipid enhances particle stability by modulating membrane rigidity and
fluidity.

o PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG)-lipid conjugate
stabilizes the nanoparticle, prevents aggregation, and reduces immunogenicity.[2]

The precise molar ratio of these components is critical for the efficacy and safety of the LNP
formulation.

Applications in Gene Silencing

Dlin-MeOH-formulated LNPs are primarily utilized for the delivery of siRNA to silence target
gene expression. The mechanism of RNA interference (RNAI) involves the introduction of a
double-stranded siRNA molecule that is complementary to a target messenger RNA (mMRNA).
This leads to the degradation of the target mRNA, thereby inhibiting the translation of the
corresponding protein. This approach has therapeutic potential for a wide range of genetic and
acquired diseases.

Quantitative Data Summary

Due to the prevalence of its successor, DIin-MC3-DMA, in recent literature, specific quantitative
data for Dlin-MeOH is limited. The following tables provide data for LNPs formulated with DlIin-

family lipids, with DIin-MC3-DMA serving as a benchmark. Researchers should consider these

values as a reference point when working with Dlin-MeOH.

Table 1: Physicochemical Properties of Dlin-Family Lipid Nanoparticles
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Method of

Parameter Typical Value Reference
Measurement

Particle Size Dynamic Light

_ <150 nm ) [3]
(Diameter) Scattering (DLS)
Polydispersity Index 0.2 Dynamic Light

<0.

(PDI) Scattering (DLS)
siRNA Encapsulation )

. > 90% RiboGreen Assay [4]
Efficiency
pKa of lonizable Lipid 6.2-6.7 [5]

Table 2: In Vivo Gene Silencing Efficacy of Dlin-Family Lipid Nanoparticles (Rodent Models)

. . Dose (mg/kg Silencing

lonizable Lipid Target Gene . o Reference
siRNA) Efficiency

DLinDMA Factor VI ~1.0 Significant
DLin-KC2-DMA Factor VII 0.01 ED5S0
DLin-MC3-DMA Factor VII 0.005 ED50
ALC-0315 Factor VII 1.0 ~2-fold > MC3

, GAPDH (in o
DLinKC2-DMA 5 pg/ml (in vitro) 80%

APCs)

Experimental Protocols

The following protocols are adapted from established methods for LNP formulation with Dlin-

MC3-DMA and can be used as a starting point for Dlin-MeOH-based formulations.

Protocol 1: Preparation of DIin-MeOH Lipid

Nanoparticles for siRNA Delivery

Materials:
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e Dlin-MeOH

e 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

e Cholesterol

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
» siRNA targeting the gene of interest

o Absolute ethanol, RNase-free

» Citrate buffer (10 mM, pH 4.0), RNase-free

o Phosphate-buffered saline (PBS), pH 7.4, RNase-free
 Dialysis cassette (MWCO 3.5 kDa)

e Microfluidic mixing device or vortex mixer

Procedure:

e Lipid Stock Solution Preparation:

o Prepare individual stock solutions of Dlin-MeOH, DSPC, Cholesterol, and DMG-PEG
2000 in absolute ethanol. A typical concentration is 10 mg/mL. Ensure all lipids are fully
dissolved.

e Lipid Mixture Preparation:

o Combine the lipid stock solutions in a glass vial to achieve a desired molar ratio. A
commonly used molar ratio for Dlin-family lipids is 50:10:38.5:1.5 (lonizable
lipid:DSPC:Cholesterol:PEG-lipid).

o SiRNA Solution Preparation:

o Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of approximately 0.2
mg/mL.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b10856944?utm_src=pdf-body
https://www.benchchem.com/product/b10856944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e LNP Formulation (Microfluidic Mixing):

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer)
into another.

o Set the flow rate ratio to 1:3 (ethanol:aqueous).

o Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

e LNP Formulation (Vortex Mixing):

o

Add the lipid mixture in ethanol to an RNase-free microcentrifuge tube.

[¢]

In a separate tube, prepare the siRNA solution in citrate buffer.

[¢]

While vortexing the siRNA solution at a moderate speed, quickly add the lipid-ethanol
mixture.

[¢]

Continue vortexing for 20-30 seconds.

 Dialysis:

o Transfer the formulated LNP solution to a dialysis cassette.

o Dialyze against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove
ethanol and raise the pH.

e Characterization:

o Measure the particle size and polydispersity index (PDI) using dynamic light scattering
(DLS).

o Determine the siRNA encapsulation efficiency using a RiboGreen assay.

o Storage:

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Protocol 2: In Vitro Gene Silencing with Dlin-MeOH LNPs

Materials:

Dlin-MeOH LNPs encapsulating target SIRNA

Control LNPs (encapsulating a non-targeting scramble siRNA)

Mammalian cell line expressing the target gene

Complete cell culture medium

96-well cell culture plates

Reagents for quantifying mRNA (gRT-PCR) or protein (Western blot, ELISA)
Procedure:
o Cell Seeding:

o Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the
time of transfection.

e LNP Treatment:

o Dilute the Dlin-MeOH LNPs and control LNPs to the desired concentrations in complete
cell culture medium.

o Remove the existing medium from the cells and replace it with the LNP-containing
medium.

e |ncubation:
o Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
e Analysis of Gene Silencing:

o MRNA Level: Lyse the cells and extract total RNA. Perform quantitative reverse
transcription PCR (qRT-PCR) to determine the relative expression of the target mMRNA
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compared to a housekeeping gene.

o Protein Level: Lyse the cells and perform a Western blot or ELISA to quantify the level of
the target protein.

e Data Analysis:

o Calculate the percentage of gene silencing by comparing the expression levels in cells
treated with the target SIRNA LNPs to those treated with the control LNPs.

Protocol 3: In Vivo Gene Silencing in a Murine Model

Materials:

Dlin-MeOH LNPs encapsulating target siRNA

Control LNPs

Laboratory mice

Sterile PBS

Syringes and needles for intravenous injection
Procedure:
e Animal Acclimatization:

o Acclimatize the mice to the laboratory conditions for at least one week before the
experiment.

e LNP Administration:
o Dilute the LNPs to the desired concentration in sterile PBS.

o Administer the LNPs to the mice via intravenous (tail vein) injection. The dosage will
depend on the specific lipid formulation and target, but a starting point can be inferred
from data on related lipids (e.g., 0.1 - 1.0 mg/kg siRNA).
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e Monitoring:
o Monitor the animals for any adverse effects.
» Tissue Collection and Analysis:

At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice.

[¢]

[e]

Collect the target tissues (e.g., liver, spleen).

o

Homogenize the tissues and extract RNA or protein.

[¢]

Analyze gene or protein expression as described in Protocol 2.
e Data Analysis:

o Determine the in vivo gene silencing efficiency by comparing the target gene expression in
the treated group to the control group.

Visualizing Workflows and Mechanisms

To aid in the understanding of the experimental processes and biological mechanisms, the
following diagrams have been generated using Graphviz.
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Lipid Preparation
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(in Ethanol)
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siRNA Preparation
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(in Citrate Buffer, pH 4.0)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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